2-{[(2-Sulfanylethyl)amino]methyl}phenol
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Overview
Description
2-{[(2-Sulfanylethyl)amino]methyl}phenol is an organic compound that features a phenol group substituted with an amino group linked to a sulfanylethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Sulfanylethyl)amino]methyl}phenol typically involves the reaction of 2-aminophenol with an appropriate sulfanylethyl halide under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with potassium carbonate (K2CO3) as the base and tert-butyl hydroperoxide (TBHP) as the oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Sulfanylethyl)amino]methyl}phenol can undergo several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols and amines
Scientific Research Applications
2-{[(2-Sulfanylethyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It can be used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[(2-Sulfanylethyl)amino]methyl}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the amino and sulfanylethyl groups can interact with nucleophiles and electrophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[methyl(2-sulfanylethyl)amino]ethanethiol
- 2-[(2-ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates
Uniqueness
2-{[(2-Sulfanylethyl)amino]methyl}phenol is unique due to its combination of a phenol group with an amino and sulfanylethyl chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
138220-51-6 |
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Molecular Formula |
C9H13NOS |
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-[(2-sulfanylethylamino)methyl]phenol |
InChI |
InChI=1S/C9H13NOS/c11-9-4-2-1-3-8(9)7-10-5-6-12/h1-4,10-12H,5-7H2 |
InChI Key |
DLSROANYZWWDGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCS)O |
Origin of Product |
United States |
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